1-Heptanone, 3-methyl-1-phenyl-

Description

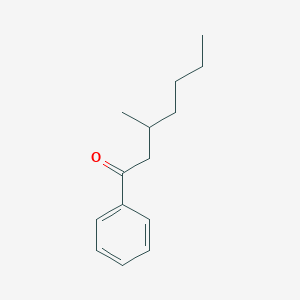

1-Heptanone, 3-methyl-1-phenyl- (CAS: Not explicitly provided in evidence) is a ketone derivative featuring a seven-carbon chain with a ketone group at position 1, a methyl substituent at position 3, and a phenyl group attached to the same carbon as the ketone. Its structural formula can be inferred as 3-methyl-1-phenylheptan-1-one.

Properties

CAS No. |

57001-88-4 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

3-methyl-1-phenylheptan-1-one |

InChI |

InChI=1S/C14H20O/c1-3-4-8-12(2)11-14(15)13-9-6-5-7-10-13/h5-7,9-10,12H,3-4,8,11H2,1-2H3 |

InChI Key |

MWQYDLMEBJCMME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Heptanone, 3-methyl-1-phenyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with a suitable acyl chloride, followed by subsequent reactions to introduce the methyl and heptanone groups. Another method includes the condensation of appropriate aldehydes or ketones with phenylhydrazine, followed by cyclization and further functional group modifications .

Industrial Production Methods

Industrial production of 1-Heptanone, 3-methyl-1-phenyl- often involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as aluminum chloride in Friedel-Crafts reactions, and specific temperature and pressure settings are crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-Heptanone, 3-methyl-1-phenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-Heptanone, 3-methyl-1-phenyl- has diverse applications in scientific research:

Chemistry: It is used as a starting material for synthesizing more complex organic compounds.

Biology: Studies explore its potential biological activities and interactions with various biomolecules.

Medicine: Research investigates its potential therapeutic properties and uses in drug development.

Mechanism of Action

The mechanism by which 1-Heptanone, 3-methyl-1-phenyl- exerts its effects involves interactions with specific molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 1-heptanone, 3-methyl-1-phenyl-:

Key Observations :

- Phenyl Group Positioning : The phenyl group at C1 (common in all analogs) introduces steric hindrance and enhances lipophilicity, affecting solubility and interaction with biological targets .

- Substituent Diversity : Chlorine (in 7-chloro-...), trifluoromethyl (in CAS 89037-47-8), and methoxy groups (in C₂₁H₂₄O₅) modulate electronic properties, altering reactivity and stability .

Physical and Chemical Properties

Data from analogs suggest trends in physical properties:

| Property | 1-Heptanone, 3-Methyl-1-Phenyl- (Inferred) | 1-Hydroxy-6-methyl-1-phenyl-3-heptanone | 7-Chloro-1-[3-(trifluoromethyl)phenyl]-1-heptanone |

|---|---|---|---|

| Molecular Weight | ~218.3 g/mol | 232.3 g/mol | 292.7 g/mol |

| Boiling Point | 250–280°C (estimated) | Not reported | Not reported |

| Melting Point | 30–40°C (estimated) | Not reported | Not reported |

| Solubility | Low in water; soluble in organic solvents | Low (hydroxyl may improve polarity) | Low (enhanced by halogenation) |

Notes:

- Spectroscopic Data : Aromatic ketones like these exhibit strong IR absorption at ~1700 cm⁻¹ (C=O stretch) and UV-Vis peaks due to π→π* transitions in the phenyl group. NMR would show distinct signals for methyl (δ 1.0–1.5 ppm) and aromatic protons (δ 7.0–7.5 ppm) .

- Thermal Stability : Halogenated derivatives (e.g., 7-chloro-...) may exhibit higher stability due to electron-withdrawing groups .

Reactivity Insights :

Pharmaceutical Potential

Material Science

- Polymer Additives : Halogenated derivatives (e.g., 7-chloro-...) may enhance chemical resistance in polymers like PEEK, as seen in high-performance material applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.